molecular formula C34H26O2 B14224933 2,2'-Bis(2-methoxyphenyl)-1,1'-binaphthalene CAS No. 820974-51-4

2,2'-Bis(2-methoxyphenyl)-1,1'-binaphthalene

Cat. No.: B14224933
CAS No.: 820974-51-4
M. Wt: 466.6 g/mol
InChI Key: HLDMYTMWVOSOJC-UHFFFAOYSA-N
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Description

2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, with each naphthalene ring substituted by a 2-methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 2-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-methoxyphenylboronic acid with 1,1’-binaphthyl-2,2’-dibromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming complexes with metal ions through coordination bonds. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

  • 2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene
  • 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene
  • 2,2’-Bis(2-ethoxyphenyl)-1,1’-binaphthalene

Comparison: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity.

Properties

CAS No.

820974-51-4

Molecular Formula

C34H26O2

Molecular Weight

466.6 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C34H26O2/c1-35-31-17-9-7-15-27(31)29-21-19-23-11-3-5-13-25(23)33(29)34-26-14-6-4-12-24(26)20-22-30(34)28-16-8-10-18-32(28)36-2/h3-22H,1-2H3

InChI Key

HLDMYTMWVOSOJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC=CC=C6OC

Origin of Product

United States

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